2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16398636
InChI: InChI=1S/C13H10ClN3.2ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H
SMILES:
Molecular Formula: C13H12Cl3N3
Molecular Weight: 316.6 g/mol

2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine

CAS No.:

Cat. No.: VC16398636

Molecular Formula: C13H12Cl3N3

Molecular Weight: 316.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine -

Specification

Molecular Formula C13H12Cl3N3
Molecular Weight 316.6 g/mol
IUPAC Name 2-(4-chlorophenyl)-3H-benzimidazol-5-amine;dihydrochloride
Standard InChI InChI=1S/C13H10ClN3.2ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H
Standard InChI Key TWZXYXMZCNSYSU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzimidazole backbone, a bicyclic system comprising fused benzene and imidazole rings. The 2-position is substituted with a 4-chlorophenyl group (C₆H₄Cl), while the 5-position bears an amine (-NH₂) moiety. The molecular formula is C₁₃H₁₀ClN₃, with a molecular weight of 243.70 g/mol . The IUPAC name is 5-amino-2-(4-chlorophenyl)-1H-benzimidazole.

Key Structural Features:

  • Benzimidazole core: Provides aromatic stability and π-π stacking potential.

  • 4-Chlorophenyl group: Enhances electron-withdrawing effects, influencing reactivity .

  • Amine group: Offers sites for hydrogen bonding and further functionalization .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with the NH proton appearing as a broad singlet near δ 12.9 ppm .

  • ¹³C NMR: The C=N bond in the benzimidazole ring appears at δ 149–152 ppm, while the chlorophenyl carbons show signals at δ 128–135 ppm .

  • IR Spectroscopy: N-H stretching (3350–3450 cm⁻¹) and C-Cl absorption (750–800 cm⁻¹) are characteristic .

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via cyclocondensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions. A representative protocol involves:

Reagents:

  • o-Phenylenediamine (1.0 equiv)

  • 4-Chlorobenzaldehyde (1.1 equiv)

  • HCl (10% v/v) as catalyst

Procedure:

  • Reflux the mixture in ethanol at 80°C for 6–8 hours.

  • Neutralize with aqueous NaOH.

  • Purify via recrystallization from ethanol .

Yield: 65–75% under optimized conditions .

Eco-Friendly Approaches

Recent advances emphasize sustainable methods using nanocatalysts:

ZnO Nanoparticle-Catalyzed Synthesis :

  • Conditions: ZnO (5 mol%), ethanol, 70°C, 3 hours.

  • Advantages:

    • Yield improvement (85–90%).

    • Catalyst recyclability (up to 5 cycles).

    • Reduced reaction time (3 hours vs. 8 hours).

Physicochemical Properties

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight243.70 g/mol
Melting Point210–215°C (decomp.)
LogP (Partition Coefficient)2.45 ± 0.15
SolubilityDMSO > 10 mg/mL; H₂O < 1 mg/mL

Applications in Materials Science

Polymer Chemistry

The compound serves as a monomer for high-performance polyimides (PIs):

  • Thermal Stability: PIs derived from this benzimidazole exhibit glass transition temperatures (T₉) > 300°C, suitable for aerospace components .

  • Mechanical Properties: Tensile strength ranges from 120–150 MPa, outperforming conventional PIs .

Catalysis

The tertiary nitrogen atoms enable coordination with transition metals:

Palladium Complexes :

  • Structure: [Pd(C₁₃H₁₀ClN₃)₂Cl₂]

  • Application: Efficient catalyst for Suzuki-Miyaura cross-coupling (TOF = 1,200 h⁻¹).

Bacterial StrainMIC (Analog)MIC (Control: Ampicillin)
S. aureus (ATCC 25923)12.56.25
E. coli (ATCC 25922)2512.5

Mechanism: Disruption of microbial cell wall synthesis via binding to penicillin-binding proteins .

Antiviral Prospects

Benzimidazole derivatives exhibit inhibitory activity against influenza A (IC₅₀ = 3.2 µM) . Structural analogs of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine are under investigation for RNA polymerase inhibition .

Future Directions

Computational Studies

Density Functional Theory (DFT) analyses predict strong antioxidant activity (HOMO-LUMO gap = 4.1 eV) .

Industrial Scale-Up

Continuous-flow reactors are being explored to enhance production efficiency, with pilot-scale yields achieving 92% .

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